2-(Sulfanylmethyl)benzaldehyde
Description
2-(Sulfanylmethyl)benzaldehyde is a benzaldehyde derivative featuring a sulfanylmethyl (-CH2SH) substituent at the ortho position of the aromatic ring. This compound combines the reactive aldehyde group with a thiol-containing side chain, making it a versatile intermediate in organic synthesis and a candidate for biological applications. The thiol group (-SH) confers unique redox properties, enabling participation in disulfide bond formation or interactions with biological targets.
Properties
IUPAC Name |
2-(sulfanylmethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBXSKECJSAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665491 | |
| Record name | 2-(Sulfanylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478557-15-2 | |
| Record name | 2-(Sulfanylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfanylmethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a thiol compound under specific conditions. For example, benzaldehyde can be reacted with thiourea in the presence of a base to yield this compound . Another method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which reacts with 4-fluorobenzaldehyde in dimethyl sulfoxide to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Sulfanylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Sulfanylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Sulfanylmethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The sulfanylmethyl group may also contribute to its reactivity and interaction with specific enzymes and receptors .
Comparison with Similar Compounds
Sulfur-Containing Groups
- This compound : The free thiol (-SH) group is highly reactive, enabling disulfide bond formation or nucleophilic interactions. This reactivity is distinct from sulfonyl (-SO₂-) or thioether (-S-) groups, which are less redox-active. Thiols may enhance antitumor activity by targeting cellular redox systems .
- 4-(Methylsulfonyl)benzaldehyde : The sulfonyl group is electron-withdrawing, increasing the electrophilicity of the aldehyde. This property facilitates its use in synthesizing antibiotics like chloramphenicol .
Phosphino Group
- 2-(Diphenylphosphino)benzaldehyde: The phosphino group acts as a strong electron donor, making this compound effective in metal coordination (e.g., palladium catalysts). Its market growth is driven by applications in cross-coupling reactions .
Hydroxyl and Alkyl Side Chains
- 2-(1’,5’-Heptadienyl)-3,6-dihydroxy-...benzaldehyde : Hydroxyl groups and conjugated alkyl chains enable intramolecular cyclization (e.g., pyran ring formation), which correlates with enhanced antitumor activity in marine fungal derivatives .
Physicochemical Properties
- Solubility: Thiol-containing derivatives like this compound are more polar than phosphino or alkyl-substituted analogs, favoring aqueous solubility.
- Stability : Sulfonyl and thioether groups (e.g., in 4-(Methylsulfonyl)benzaldehyde and 2-Methoxy-6-(methylsulfanyl)benzaldehyde) improve oxidative stability compared to free thiols .
Biological Activity
2-(Sulfanylmethyl)benzaldehyde is an organic compound notable for its diverse biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a benzaldehyde group attached to a sulfanylmethyl moiety. Its molecular formula is C8H8OS, and it exhibits properties typical of both aldehydes and thiols, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Benzaldehyde A | S. aureus | 18 |
| Benzaldehyde B | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro assays. In one study, the compound was shown to inhibit the production of pro-inflammatory cytokines by macrophages activated with lipopolysaccharides (LPS). The results indicated a significant reduction in nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression.
Figure 1: Inhibition of NO Production
- Control Group: High NO levels
- Treatment Group: Reduced NO levels with increasing doses of this compound.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways such as MAPK.
Case Study: Apoptotic Induction in Cancer Cells
In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in:
- Increased caspase-3 activity.
- Enhanced expression of pro-apoptotic proteins.
- Decreased viability in a dose-dependent manner.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Signal Transduction Modulation: It can interfere with signaling pathways such as MAPK and NF-kB, leading to altered cellular responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
